Terminal Olefin Availability: Synthetic Handle Quantification vs. Saturated-Linker Analogs
The target compound possesses a single terminal C=C double bond in its but-3-en-1-yl linker (InChI confirms sp² carbons C-1 and C-2 with terminal CH₂; SMILES: C=CCC(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl) [1]. In contrast, the nearest in-class gamma-secretase inhibitor building blocks bearing 4-chlorophenylsulfonyl and difluorophenyl motifs—such as the cyclohexyl-core MK-0752 intermediate (CAS 471905-41-6), the cyclobutyl sulfones disclosed in EP2273877B1, and BMS-299897 (CAS 290315-45-6)—all feature fully saturated linkers (cyclohexyl, cyclobutyl, or amino-ethyl) devoid of olefinic functionality [2]. Quantitatively, the target compound offers exactly one olefinic handle per molecule (olefin count = 1), while the listed comparator molecules have zero [2]. The electron-rich terminal olefin is susceptible to regioselective hydroboration, epoxidation, dihydroxylation, and cross-metathesis, transformations that are impossible with the saturated comparator frameworks.
| Evidence Dimension | Number of terminal olefin (C=C) synthetic handles per molecule |
|---|---|
| Target Compound Data | 1 terminal olefin (but-3-en-1-yl side chain) |
| Comparator Or Baseline | MK-0752 intermediate (CAS 471905-41-6): 0; BMS-299897 (CAS 290315-45-6): 0; EP2273877B1 cyclobutyl sulfones: 0 |
| Quantified Difference | +1 olefin handle (absolute differentiation; comparators lack this functional group entirely) |
| Conditions | Structural analysis based on InChI/SMILES; validated by PubChem and patent disclosures |
Why This Matters
The terminal olefin enables an entire class of downstream synthetic transformations (hydroboration, epoxidation, metathesis) that are unavailable with saturated-linker analogs, making this compound the only viable starting material for synthetic routes requiring olefin functionalization.
- [1] PubChem Compound Summary for CID 59769774. InChI: InChI=1S/C16H13ClF2O2S/c1-2-3-16(14-10-12(18)6-9-15(14)19)22(20,21)13-7-4-11(17)5-8-13/h2,4-10,16H,1,3H2. Accessed May 2026. View Source
- [2] EP2273877B1 – Cyclobutyl sulfones as notch sparing gamma secretase inhibitors. European Patent Office. Examples 1–50 for comparator structures. Filed 2009. View Source
